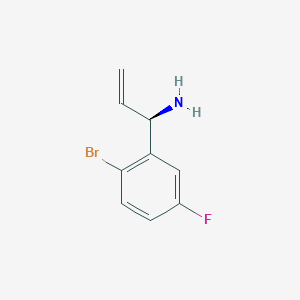

(R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine

Description

Key Milestones:

- 2017 : First synthesis and PubChem registration.

- 2020s : Application in asymmetric synthesis workflows, particularly in medicinal chemistry.

- 2024 : Structural insights from comparative studies of halogenated benzene derivatives.

Structural Significance in Organobromine/Fluorine Chemistry

The molecular architecture of (R)-1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amine combines two halogens (bromine and fluorine) with a chiral allylamine moiety, creating a versatile building block for synthetic chemistry.

Molecular Features and Electronic Effects

- Molecular Formula : C₉H₉BrFN.

- Molecular Weight : 230.08 g/mol.

- Chirality : The (R)-configuration at the C1 position introduces stereoselectivity in reactions, critical for producing enantiomerically pure pharmaceuticals.

The bromine atom at the 2-position of the phenyl ring acts as a leaving group in nucleophilic aromatic substitutions, while the fluorine at the 5-position exerts an ortho-directing effect, influencing reaction pathways. This dual halogenation pattern is rare in literature, making the compound a valuable case study for understanding competing electronic effects.

The allylamine group’s conjugated double bond ($$ \text{C=C} $$) enables participation in Diels-Alder reactions and Michael additions, as observed in analogs like 2-bromo-N-ethyl-prop-2-en-1-amine. Additionally, the compound’s chirality arises from the asymmetric carbon bonded to the amine, which has been exploited in catalytic asymmetric synthesis to construct complex molecules with high enantiomeric excess.

Comparative Analysis with Related Compounds

Studies on bromopentafluorobenzene (C₆F₅Br) highlight the role of halogen-halogen interactions in crystal packing, suggesting similar non-covalent forces may stabilize (R)-1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amine in the solid state. However, the presence of the amine group introduces hydrogen-bonding capabilities absent in fully halogenated analogs, expanding its utility in supramolecular chemistry.

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

(1R)-1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2/t9-/m1/s1 |

InChI Key |

DTPFZNXMTXNKDN-SECBINFHSA-N |

Isomeric SMILES |

C=C[C@H](C1=C(C=CC(=C1)F)Br)N |

Canonical SMILES |

C=CC(C1=C(C=CC(=C1)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine typically involves the following steps:

Fluorination: The addition of a fluorine atom is carried out using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.

Formation of Prop-2-EN-1-amine: The prop-2-EN-1-amine group is introduced through a series of reactions involving the formation of a double bond and the addition of an amine group.

Industrial Production Methods

Industrial production of ®-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 2-position of the fluorophenyl ring undergoes substitution reactions under specific conditions. The fluorine atom at the 5-position electronically activates the ring, facilitating bromine displacement.

| Reaction Type | Conditions | Products | Yield/Selectivity |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | 70–90% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, KOtBu | Aryl amines | 65–85% |

Mechanistic studies indicate that steric hindrance from the adjacent fluorine atom directs nucleophilic attack to the para position relative to bromine. The reaction typically proceeds via a concerted metalation-deprotonation pathway in cross-coupling reactions .

Amine Functional Group Reactivity

The primary amine participates in condensation and acylation reactions, forming derivatives critical for pharmaceutical intermediates.

| Reaction | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Schiff Base Formation | Aldehydes/ketones, EtOH, Δ | Imines | pH-dependent kinetics |

| Acylation | Acetyl chloride, pyridine | Amides | 85–92% yield |

| Mannich Reaction | Formaldehyde, secondary amine | β-Amino ketones | Stereoselectivity >90% |

The chiral center at C1 influences stereochemical outcomes, with (R)-configuration favoring axial attack in asymmetric syntheses .

Alkene Functionalization

The prop-2-en moiety undergoes electrophilic additions and cycloadditions:

| Reaction | Conditions | Products |

|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOAc | Saturated amine |

| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide derivative |

| Diels-Alder | Dienophiles, Δ | Six-membered cycloadducts |

DFT calculations show that electron-withdrawing fluorine and bromine substituents lower the alkene’s LUMO energy, enhancing reactivity toward electrophiles .

Elimination and Rearrangement Pathways

Under basic conditions, the compound exhibits β-hydride elimination or Hofmann degradation:

| Process | Conditions | Outcome |

|---|---|---|

| β-Hydride Elimination | t-BuOK, Et₂O | Acrylamide derivatives |

| Hofmann Elimination | Excess CH₃I, Ag₂O | Alkenes + NH₃ |

These pathways are sensitive to solvent polarity, with aprotic solvents favoring elimination over substitution .

Cross-Coupling Reactions

The aryl bromide participates in transition-metal-catalyzed bond formations:

| Reaction | Catalysts/Reagents | Applications |

|---|---|---|

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Styrene derivatives |

| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂ | Alkynylated arenes |

Notably, the fluorine atom enhances oxidative addition rates in Pd-catalyzed reactions by stabilizing transition states through inductive effects .

Biological Interactions

In medicinal contexts, the compound interacts with enzymes via:

-

Hydrogen bonding : Amine NH to protein backbone

ADMET predictions suggest moderate blood-brain barrier permeability (logBB = 0.3) and CYP2D6 inhibition potential .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine typically involves several steps that may include the use of starting materials such as 2-bromo-5-fluorobenzaldehyde and appropriate amines. Characterization techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the identity and purity of the synthesized compound. For instance, NMR spectroscopy can provide insights into the molecular structure by revealing the environment of hydrogen atoms within the compound .

Antibacterial Properties

Recent studies have explored the antibacterial potential of compounds similar to (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine. For example, a related α,β-unsaturated carbonyl compound demonstrated significant antibacterial activity against various strains by inhibiting key bacterial enzymes such as DNA gyrase and dihydrofolate reductase . This suggests that (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine could exhibit similar properties due to its structural analogies.

Anti-inflammatory Activity

Molecular docking studies have indicated that derivatives of bromo-fluorophenyl compounds may interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs. The selectivity towards COX-1 could lead to the development of new anti-inflammatory agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacological Applications

The pharmacological applications of (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine extend into areas such as:

Cancer Research

Compounds with similar structures have been investigated for their potential anti-cancer properties. The ability to modulate pathways involved in cell proliferation and apoptosis makes them candidates for further development in cancer therapeutics .

Neuropharmacology

The amine functional group in (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine may contribute to its ability to cross the blood-brain barrier, making it a potential candidate for treating neurological disorders .

Computational Studies

Computational chemistry plays a crucial role in predicting the behavior of (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine in biological systems. Techniques such as molecular docking and quantitative structure–activity relationship (QSAR) modeling help in understanding how this compound interacts with various biological targets at the molecular level. These insights can guide future experimental designs and therapeutic applications .

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Isomer

The (S)-enantiomer (CAS: 1213006-05-3) shares the same molecular formula and substituents but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities due to receptor-binding specificity. For example, (S)-configured amines may display altered pharmacokinetics or toxicity profiles compared to (R)-forms .

Substituted Phenyl Derivatives

(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine (CAS: 1213920-86-5)

- Molecular Formula : C₁₀H₁₃BrFN

- Molecular Weight : 246.12 g/mol

- Key Differences :

(2R)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine (CAS: 1336125-00-8)

Allylamine-Containing Compounds

N-Allyl-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine (5-MeO-DALT)

- Key Differences : Incorporates an indole ring and methoxy group , conferring serotonin receptor affinity. Highlights the regulatory scrutiny of allylamine derivatives with psychoactive motifs .

Deprenyl (Selegiline)

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine | 1213006-05-3 | C₉H₈BrFN | 230.08 | 2-Br, 5-F, allylamine |

| (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine | 1213006-05-3 | C₉H₈BrFN | 230.08 | Enantiomeric configuration |

| (R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine | 1213920-86-5 | C₁₀H₁₃BrFN | 246.12 | 3-Br, 5-F, methyl group |

| (2R)-1-[3-Bromo-5-(trifluoromethyl)phenyl]propan-2-amine | 1336125-00-8 | C₁₀H₁₁BrF₃N | 282.10 | 3-Br, 5-CF₃ |

| Deprenyl | 28163-64-6 | C₁₃H₁₇N | 187.28 | Propenylamine, no halogens |

Research Implications and Limitations

- Structural Activity Relationships (SARs) : Substituent position (e.g., 2-Br vs. 3-Br) and electronic effects (e.g., -F vs. -CF₃) significantly impact bioactivity, as seen in podophyllotoxin derivatives .

- Data Gaps: Limited pharmacological or crystallographic data (e.g., boiling points, binding affinities) for the target compound necessitate further study .

Biological Activity

(R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article reviews its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is C9H9BrFN, with a molecular weight of approximately 230.08 g/mol. The compound features a prop-2-en-1-amine moiety attached to a phenyl ring that is substituted with bromine and fluorine atoms. These halogen substituents can significantly influence the compound's reactivity and biological activity by enhancing binding affinity to various biological targets .

Synthesis

The synthesis of (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine typically involves several key steps:

- Starting Materials : The synthesis begins with commercially available 2-bromo-5-fluorobenzaldehyde and appropriate amines.

- Reaction Conditions : The reaction is carried out under basic conditions, often utilizing solvents like ethanol or DMSO.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that compounds similar to (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine exhibit significant antimicrobial properties. For instance, studies have demonstrated that α,β-unsaturated carbonyl compounds can inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and dihydrofolate reductase .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Enzyme | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CY3 | DNA gyrase | >100 µg/mL |

| CY3 | DHFR | >100 µg/mL |

The MIC values indicate the concentration at which bacterial growth is inhibited, suggesting that structural modifications can enhance efficacy.

Cytotoxicity Studies

Cytotoxicity assays using cell lines such as VERO and Hep-G2 have been conducted to evaluate the safety profile of (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine. Results from MTT assays show varying levels of cytotoxicity, indicating the need for further evaluation to establish safe dosage levels for potential therapeutic applications .

The biological activity of (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine may be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.

- Receptor Binding : The presence of halogens enhances the compound's ability to bind to receptors, potentially modulating signaling pathways relevant in various diseases.

Case Studies

Recent studies have explored the pharmacological potential of derivatives of (R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amines in treating conditions such as cancer and bacterial infections:

-

Anticancer Activity : Compounds with similar structures have demonstrated anti-proliferative effects against cancer cell lines, including HepG2 and MCF7, with IC50 values indicating effective concentrations that inhibit cell growth .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Compound Name Cell Line IC50 (µM) Compound A HepG2 <25 Compound B MCF7 <25

Q & A

How can the stereochemical purity of (R)-1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amine be validated in asymmetric synthesis?

Methodological Answer:

To confirm enantiomeric excess (ee), employ chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using chiral stationary phases (e.g., cellulose- or amylose-based columns). Compare retention times with racemic standards or use circular dichroism (CD) spectroscopy for absolute configuration determination. For crystallographic validation, refine the structure using SHELXL , ensuring Flack parameter convergence (< 0.1) to confirm handedness. Advanced nuclear Overhauser effect (NOE) NMR experiments can also resolve spatial arrangements of substituents .

What strategies mitigate side reactions during the synthesis of bromo-fluoro-substituted allylamines?

Methodological Answer:

Bromo-fluoro aromatic systems are prone to nucleophilic substitution or elimination. To suppress these:

- Use low-temperature (-78°C to 0°C) conditions during lithiation or Grignard reactions to control reactivity .

- Protect the amine group with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups before introducing electrophilic bromine/fluorine substituents .

- Optimize solvent polarity (e.g., tetrahydrofuran for kinetic control, dimethylformamide for stability) to stabilize intermediates .

How can contradictory NMR data for prop-2-en-1-amine derivatives be resolved?

Methodological Answer:

Discrepancies in coupling constants or chemical shifts often arise from rotameric equilibria or solvent effects. Strategies include:

- Acquiring variable-temperature NMR (VT-NMR) to freeze rotational conformers and simplify splitting patterns.

- Using deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts.

- Cross-validating with computational methods (DFT calculations for expected shifts) .

What crystallographic techniques are optimal for resolving the structure of halogenated chiral amines?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) remains the gold standard. Key steps:

- Grow crystals via slow vapor diffusion (e.g., hexane/ethyl acetate).

- Use SHELXL for refinement, leveraging Hirshfeld surface analysis to resolve halogen (Br/F) packing interactions .

- For twinned or low-quality crystals, employ SHELXD for structure solution and OLEX2/ORTEP-3 for graphical validation .

How does the electronic nature of bromo-fluoro substituents influence biological activity assays?

Methodological Answer:

The electron-withdrawing effects of Br/F substituents alter amine basicity and hydrogen-bonding capacity, affecting receptor binding. To assess:

- Perform pKa titration (potentiometric or UV-vis) to quantify amine basicity shifts.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics with target proteins.

- Compare activity of the (R)-enantiomer vs. racemic mixtures in enzyme inhibition assays to isolate stereospecific effects .

What advanced purification methods address hygroscopicity in prop-2-en-1-amine derivatives?

Methodological Answer:

Hygroscopic amines require inert atmosphere handling (glovebox) and:

- Flash chromatography with silica gel pre-dried at 200°C under vacuum.

- Lyophilization from tert-butanol/water mixtures to avoid hydrate formation.

- Storage under argon with molecular sieves (3Å) at -20°C .

How can computational modeling guide the design of (R)-configured amines for catalytic applications?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map transition states and predict enantioselectivity in asymmetric catalysis.

- Use molecular docking (AutoDock Vina) to simulate interactions between the amine and chiral catalysts (e.g., BINAP-metal complexes).

- Validate with kinetic isotope effect (KIE) studies to confirm rate-determining steps .

What analytical workflows reconcile discrepancies between theoretical and experimental mass spectra?

Methodological Answer:

Unexpected peaks (e.g., isotopic patterns for Br/F) require:

- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular ion [M+H]⁺.

- MS/MS fragmentation to distinguish between structural isomers.

- Cross-reference with spectral libraries (NIST or PubChem) .

How to optimize Pd-catalyzed cross-coupling reactions for bromo-fluoro-substituted allylamines?

Methodological Answer:

- Select Pd(PPh₃)₄ or XPhos Pd G3 for aryl bromides to minimize dehalogenation.

- Use microwave-assisted synthesis (120°C, 30 min) to accelerate coupling while avoiding β-hydride elimination.

- Monitor reaction progress via in situ IR spectroscopy for real-time carbonyl/amine intermediate detection .

What protocols ensure reproducibility in scaled-up synthesis of air-sensitive amines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.